REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[C:23](I)=[C:11]3[CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15][N:10]3[N:9]=2)[CH:5]=[CH:6][CH:7]=1.[CH3:25][N:26](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[C:25]([C:23]1[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[N:9][N:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][C:11]=12)#[N:26] |f:2.3.4,6.7.8.9.10,11.12.13|
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1)C1=NN2C(CN(CC2)C(=O)OC(C)(C)C)=C1I
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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2.066 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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0.265 g
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Type
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catalyst
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Smiles
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[Zn]
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Name
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|
Quantity
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0.62 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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0.75 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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stirred at 90° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a brown suspension
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Type
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CUSTOM
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Details
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The reaction mixture was degassed under nitrogen for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with water
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (3×50 mL)
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Type
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WASH
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Details
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Combined organic layer was washed with aqueous ammonia (2×50 mL), water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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to afford crude Intermediate 1I as a brown gummy solid
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Type
|
CUSTOM
|
Details
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The residue was purified by ISCO
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Type
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WASH
|
Details
|
eluting with 3% MeOH in chloroform
|
Type
|
CONCENTRATION
|
Details
|
The collected fractions were concentrated together
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=NN2C1CN(CC2)C(=O)OC(C)(C)C)C2=CC(=CC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |